

# A Technical Guide to N- $\alpha$ -Carbobenzyloxy-L-proline (Cbz-proline)

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## Compound of Interest

Compound Name: *Carbobenzoxyproline*

Cat. No.: *B1668355*

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This technical guide provides a comprehensive overview of N- $\alpha$ -Carbobenzyloxy-L-proline (Cbz-proline), a pivotal molecule in synthetic organic chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role as a protecting group in peptide synthesis and pharmaceutical manufacturing.

## Core Chemical and Physical Properties

N- $\alpha$ -Carbobenzyloxy-L-proline, often abbreviated as Cbz-L-Pro-OH or Z-Pro-OH, is a derivative of the amino acid L-proline where the amino group is protected by a carbobenzyloxy (Cbz or Z) group. This protection is crucial for preventing unwanted reactions of the amine group during chemical synthesis, particularly in the formation of peptide bonds.

## Physicochemical Data

The key quantitative data for Cbz-proline are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	1148-11-4	[1][2][3]
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>4</sub>	[1][2][3]
Molecular Weight	249.26 g/mol	[1][2][4]
Melting Point	75-77 °C	[4][5]
Appearance	White to off-white crystalline powder or crystals	[2]
Solubility	Soluble in methanol	[2][4]
Optical Rotation [ $\alpha$ ] <sub>20/D</sub>	-60° (c=2, AcOH)	[4]
pKa	3.99 ± 0.20 (Predicted)	[4]

## Synthesis and Experimental Protocols

The primary application of Cbz-proline is as a protected amino acid building block. Below are detailed experimental protocols for its synthesis (protection) and the subsequent removal of the Cbz group (deprotection).

### Synthesis of Cbz-proline (N-protection)

The synthesis of Cbz-proline involves the reaction of L-proline with benzyl chloroformate under basic conditions. This is a standard procedure for introducing the Cbz protecting group onto an amino acid.[6]

#### Experimental Protocol:

- **Dissolution:** Dissolve L-proline (1.0 eq) in a 2M sodium hydroxide solution.
- **Cooling:** Cool the solution to 0-5 °C using an ice bath.
- **Addition of Protecting Agent:** Add benzyl chloroformate (Cbz-Cl, 1.2-1.5 eq) portion-wise to the cooled solution while maintaining vigorous stirring. The temperature should be kept between 0 and 5 °C.[2]

- **Reaction:** Continue stirring the reaction mixture for approximately 30 minutes in the ice bath.
- **Warming:** Remove the ice bath and allow the reaction to warm to room temperature while stirring for an additional 30 minutes.
- **Work-up:** Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the Cbz-proline.
- **Isolation:** The product can be isolated by filtration, followed by washing with cold water.
- **Purification:** If necessary, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane. A reported yield for this type of reaction is approximately 90%.<sup>[6]</sup>

## Deprotection of Cbz-proline

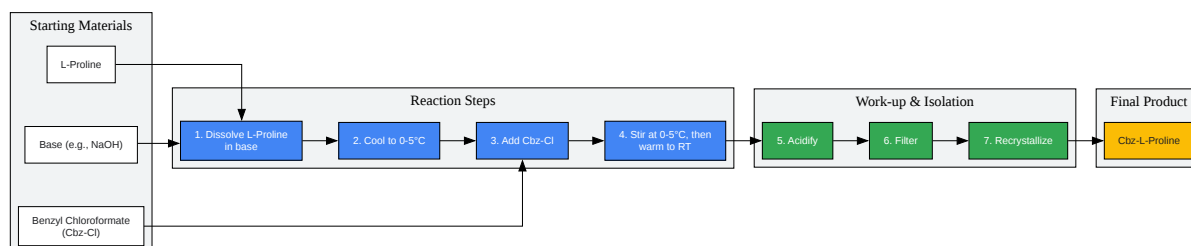
The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis, which is a mild and efficient method.<sup>[6]</sup>

Experimental Protocol (Catalytic Hydrogenolysis):

- **Dissolution:** Dissolve the Cbz-protected peptide (1.0 eq) in a suitable solvent, such as methanol (MeOH).
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
- **Hydrogenation:** Stir the mixture under a hydrogen (H<sub>2</sub>) atmosphere (typically 1 atm, balloon pressure) at room temperature.
- **Monitoring:** Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).
- **Filtration:** Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
- **Concentration:** Concentrate the filtrate under reduced pressure to yield the deprotected product.<sup>[1]</sup> This process cleaves the Cbz group, releasing the free amine, toluene, and carbon dioxide.<sup>[6]</sup>

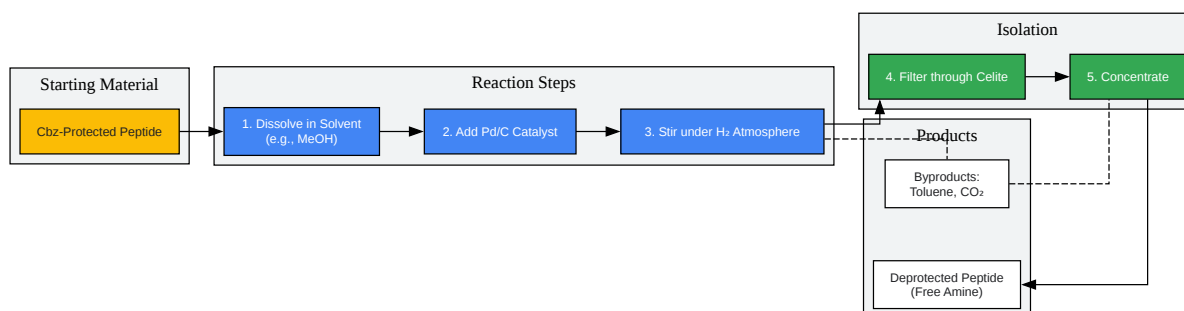
## Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the key experimental procedures involving Cbz-proline.



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Diagram 1: Synthesis of Cbz-L-proline.



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[<https://www.benchchem.com/product/b1668355#cbz-proline-cas-number-and-molecular-weight>]

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